5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a key intermediate in the synthesis of angiotensin II receptor antagonists, specifically those belonging to the "sartan" family of drugs. These drugs are widely used in the treatment of hypertension. This compound serves as a crucial building block for constructing the biphenyl-tetrazole moiety, a pharmacophore essential for the biological activity of sartan drugs. [, , , , , ]
a. Starting with 4'-methyl-2-cyano-biphenyl, a three-step synthesis is employed [, ].b. The first step involves reacting 4'-methyl-2-cyano-biphenyl with azide ions in the presence of ammonium chloride as a catalyst under high pressure in an autoclave. This reaction yields the corresponding tetrazole compound. [, ]c. The tetrazole compound is then protected with a trityl (triphenylmethyl) group using trityl chloride. [, ]d. Finally, the protected tetrazole derivative undergoes bromination using N-bromosuccinimide (NBS) in cyclohexane, with 2,2′-azo-isobutyronitrile (AIBN) serving as a radical initiator. [, ]
a. An alternative approach utilizes commercially available 5-(4′-methyl-1,1′-biphenyl-2-yl)-1H-tetrazole as the starting material. []b. This compound is first protected with a trityl group using standard procedures. []c. Subsequently, bromination is carried out using N-bromosuccinimide, typically in the presence of a radical initiator like benzoyl peroxide. []
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a complex organic compound with significant applications in pharmaceuticals and chemical synthesis. It is primarily known as an intermediate in the production of various angiotensin II receptor antagonists, including Losartan and Valsartan. This compound is characterized by its unique molecular structure which includes a tetrazole ring and a triphenylmethyl group, contributing to its reactivity and functionality in various chemical reactions.
The compound has been referenced in multiple scientific and patent documents, highlighting its importance in medicinal chemistry. It is cataloged under the CAS number 124750-51-2 and has been studied for its properties and applications in drug development.
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole falls under the category of tetrazoles, which are five-membered aromatic heterocycles containing four nitrogen atoms. It is classified as an organic compound due to its carbon-based structure and is also recognized as a pharmaceutical intermediate due to its role in drug synthesis.
The synthesis of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole involves several key steps:
Technical details reveal that reagents such as sodium azide and bromomethyl compounds are often used, requiring careful handling due to their toxicity and potential explosiveness .
The molecular formula of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is C33H25BrN4. Its structure features:
Key structural data include:
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole participates in various chemical reactions:
These reactions are crucial for developing new pharmaceutical agents or modifying existing ones .
The mechanism of action of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole primarily relates to its role as an intermediate in drug synthesis. In biological systems, compounds derived from this tetrazole can act as angiotensin II receptor antagonists, blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict.
This action results in decreased blood pressure and is beneficial in treating conditions such as hypertension and heart failure .
The physical properties of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole include:
Chemical properties include:
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole has significant applications:
These applications highlight its versatility in both medicinal chemistry and materials science .
The compound is systematically named 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole according to IUPAC conventions. This name delineates its core structural features:
Alternative designations include Valsartan Impurity 9 and Fimasartan Impurity B, reflecting its role as a synthetic intermediate in angiotensin II receptor blockers (ARBs) [2] [10]. The CAS Registry Number (124750-51-2) and canonical SMILES (C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr) provide unique identifiers for databases and cheminformatics applications [7] [10].
Crystallographic studies reveal a tripod-like molecular geometry due to steric encumbrance from the trityl group. Key parameters include:
Table 1: Crystallographic Parameters
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 152–155°C | Differential Scanning Calorimetry |
| Density | 1.28 ± 0.1 g/cm³ | X-ray Crystallography |
| Crystal System | Monoclinic | Single-crystal XRD |
| Space Group | P2₁/c | Single-crystal XRD |
NMR Spectroscopy (¹H and ¹³C) provides definitive assignment of molecular symmetry and substituent effects:
IR Spectroscopy: Absorptions at 680 cm⁻¹ (C–Br stretch), 1490–1600 cm⁻¹ (C=C aromatic), and 1610 cm⁻¹ (tetrazole ring) confirm functional groups [8].
Mass Spectrometry: ESI-MS exhibits a characteristic isotopic pattern at m/z 557/559 [M]⁺ with a 1:1 ratio due to ⁷⁹Br/⁸¹Br, aligning with the molecular formula C₃₃H₂₅BrN₄ (MW: 557.48 g/mol) [2] [7].
Density Functional Theory (DFT) simulations predict:
Table 2: Computational Molecular Descriptors
| Descriptor | Value | Method |
|---|---|---|
| XLogP3 | 8.2 | DFT-based lipophilicity |
| Topological PSA | 43.6 Ų | Molecular dynamics |
| Rotatable Bond Count | 7 | Conformational analysis |
| Heavy Atom Count | 38 | Structural optimization |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: